molecular formula C26H18S6 B14280634 2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene CAS No. 153561-85-4

2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene

Cat. No.: B14280634
CAS No.: 153561-85-4
M. Wt: 522.8 g/mol
InChI Key: UIYYOKMOPOXYGC-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene typically involves multi-step organic reactions. One common method is the Stille coupling reaction, which involves the coupling of organotin compounds with halogenated thiophenes in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction. This method uses boronic acid derivatives and halogenated thiophenes in the presence of a palladium catalyst and a base, typically conducted in an aqueous or organic solvent system. The reaction conditions are optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions, such as bromination, nitration, and sulfonation, are common for thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.

    Substitution: Bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Brominated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its excellent electronic properties.

Mechanism of Action

The mechanism of action of 2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene involves its interaction with molecular targets through its conjugated π-electron system. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding. The compound’s ability to donate and accept electrons makes it a versatile molecule in redox reactions and electronic applications.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The simplest member of the thiophene family, containing a single thiophene ring.

    Bithiophene: Consists of two thiophene rings connected by a single bond.

    Terthiophene: Contains three thiophene rings connected linearly.

Uniqueness

2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene is unique due to its highly conjugated structure with multiple thiophene rings. This extended conjugation enhances its electronic properties, making it more effective in applications such as organic electronics and photovoltaics compared to simpler thiophene derivatives.

Properties

CAS No.

153561-85-4

Molecular Formula

C26H18S6

Molecular Weight

522.8 g/mol

IUPAC Name

2-thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene

InChI

InChI=1S/C26H18S6/c1-3-19(27-15-1)21-11-13-25(31-21)23-9-7-17(29-23)5-6-18-8-10-24(30-18)26-14-12-22(32-26)20-4-2-16-28-20/h1-4,7-16H,5-6H2

InChI Key

UIYYOKMOPOXYGC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CCC4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6

Origin of Product

United States

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